molecular formula C10H18O4<br>HOOC(CH2)8COOH<br>C10H18O4 B1670063 Sebacic acid CAS No. 26776-29-4

Sebacic acid

Cat. No. B1670063
CAS RN: 26776-29-4
M. Wt: 202.25 g/mol
InChI Key: CXMXRPHRNRROMY-UHFFFAOYSA-N
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Description

Sebacic acid, also known as decanedioic acid, is a saturated dicarboxylic acid . Its salts and esters are called sebacates . The diesters with 2-ethylhexanol and 1-butanol are used as plasticizers for plastics; they are also used in cosmetics .


Synthesis Analysis

Sebacic acid is produced from castor oil by cleavage of ricinoleic acid . The conventional method of synthesis, first described in 2002, is based on the polycondensation of glycerol and sebacic acid . This process is time-consuming and energy-intensive . New approaches for producing Sebacic acid and its derivatives have been reported to not only reduce the time and energy required to obtain the final material but also to adjust the properties and processability of the materials based on the desired applications .


Molecular Structure Analysis

Sebacic acid has a molecular formula of C10H18O4 . It has an average mass of 202.247 Da and a Monoisotopic mass of 202.120514 Da .


Chemical Reactions Analysis

Sebacic acid reacts exothermically to neutralize bases, both organic and inorganic . It can react with active metals to form gaseous hydrogen and a metal salt . In the polycondensation of sebacic acid with glycerol, a kinetic model was created that was in very good agreement with the experimental data .


Physical And Chemical Properties Analysis

Sebacic acid is a white flake or powdered solid . It has a melting point of 134-134.4 °C and a boiling point of 294.5 °C (13.3kPa). The relative density is 1.2705 .

Scientific Research Applications

Biomedical Applications

  • Polymer Research: Sebacic acid is utilized in the synthesis of polymers, particularly for biomedical applications. Poly(glycerol sebacate) (PGS), synthesized from glycerol and sebacic acid, is extensively used in tissue engineering, including for cardiovascular, nerve, cartilage, bone, and corneal tissues. It's also notable in drug delivery systems and wound healing applications (Vogt et al., 2021).

Industrial and Environmental Applications

  • Plasticizer and Lubricant Synthesis: Sebacic acid is a key ingredient in the production of plasticizers and lubricants, with applications in aerospace, automobile, and manufacturing industries. Its derivatives, like bis(2-ethylhexyl) sebacate, offer significant benefits in these fields (Narayan & Madras, 2017).
  • High Purity Sebacic Acid Production: Advances in the production technology for high-purity sebacic acid, essential for various industrial applications, have been made. This includes the optimization of technological parameters like temperature and pressure (Xu Guang-xiu, 2012).

Agricultural and Pest Control Applications

  • Insecticidal and Antimalarial Effects: Sebacic acid has been studied for its insecticidal, antimalarial, and antileishmanial effects. This research highlights the potential of natural products like sebacic acid in combating a range of diseases and infections (Alkhaibari & Alanazi, 2022).

Advanced Materials and Chemical Engineering

  • Thermal Energy Storage: The development of sebacic acid/expanded graphite composite phase change materials for solar thermal medium-temperature applications illustrates its potential in energy storage, showing enhanced thermal conductivity and stability [(Shuping Wang et al., 2014)](https://consensus.app/papers/sebacic-acidexpanded-phase-change-material-wang/67ddefda32e351088216bf36ecf02cfd/?utm_source=chatgpt).6. Corrosion Inhibition: Sebacic acid has been investigated as a corrosion inhibitor for hot‐dip galvanized steel, demonstrating its ability to form protective layers and mitigate corrosion in certain environments (Fedel et al., 2019).

Biocatalysis and Green Manufacturing

  • Biocatalytic Cascade for Sebacic Acid Production: Innovative biocatalytic methods have been developed for sebacic acid production, emphasizing green manufacturing. This involves using oleic acid as a raw material and creating in situ co-factor regeneration systems to enhance efficiency and reduce costs (Jie Lu et al., 2022).

Environmental Treatment Technologies

  • Decomposition in Wastewater Treatment: Research on the decomposition of sebacic acid in aqueous solutions by submerged thermal plasma demonstrates its potential for treating high molecular weight carboxylic acids in wastewater, contributing to pollution reduction and cleaner production processes (Safa & Soucy, 2014).

Future Directions

The global Sebacic Acid Market is anticipated to project robust growth in the forecast period with a CAGR of 2.88% through 2028 . The growth of the sebacic acid market is being driven by various factors, including the rise in government initiatives and policies that promote bio-based products . The automotive industry’s production and ongoing research and development activities are expected to create new opportunities for the sebacic acid market in the future .

properties

IUPAC Name

decanedioic acid
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InChI

InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)
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InChI Key

CXMXRPHRNRROMY-UHFFFAOYSA-N
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Canonical SMILES

C(CCCCC(=O)O)CCCC(=O)O
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Molecular Formula

C10H18O4
Record name SEBACIC ACID
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Related CAS

26776-29-4, Array
Record name Poly(sebacic acid)
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DSSTOX Substance ID

DTXSID7026867
Record name Decanedioic acid
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Molecular Weight

202.25 g/mol
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Physical Description

Sebacic acid is a white granular powder. Melting point 153 °F. Slightly soluble in water. Sublimes slowly at 750 mmHg when heated to melting point., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Solid; [Merck Index] White solid; [Acros Organics MSDS], Solid, WHITE POWDER WITH CHARACTERISTIC ODOUR.
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Boiling Point

563 °F at 100 mmHg (NTP, 1992), 364.00 to 365.00 °C. @ 760.00 mm Hg, at 13.3kPa: 294 °C
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Flash Point

220 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), 1.0 mg/mL, Solubility in water, g/100ml: 0.1 (poor)
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Density

1.2075 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2 g/cm³
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Vapor Pressure

1 mmHg at 361 °F ; 100 mmHg at 562.1 °F; 760 mmHg at 666.1 °F (NTP, 1992), 0.00000289 [mmHg]
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Product Name

Sebacic Acid

CAS RN

111-20-6
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Melting Point

274.1 °F (NTP, 1992), 130.8 °C, 131 °C
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Synthesis routes and methods

Procedure details

A mixture of 1.40 grams (10 millimoles) of cyclodecane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 25 milliliters of acetic acid was stirred in an oxygen atmosphere at a temperature of 100° C. for six hours. As a result, cyclodecane was transformed into cyclodecanone (yield 39%), sebacic acid (yield 48%) and cyclodecanedione (yield 5%) with a transformation rate of 96%.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
39%
Yield
48%
Yield
5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,800
Citations
MY Krasko, A Shikanov, A Ezra… - Journal of Polymer …, 2003 - Wiley Online Library
New degradable poly(ester anhydride)s were prepared by the melt polycondensation of diacid oligomers of poly(sebacic acid) (PSA) transesterified with ricinoleic acid. The …
Number of citations: 120 onlinelibrary.wiley.com
M Haim-Zada, A Basu, T Hagigit, R Schlinger… - Journal of Controlled …, 2017 - Elsevier
… Poly(sebacic acid) (PSA) Poly(sebacic acid) was synthesized by refluxing sebacic acid with acetic anhydride (1:5 w/v) for 30 min with constant stirring. The excess acetic anhydride was …
Number of citations: 14 www.sciencedirect.com
I Djordjevic, NR Choudhury, NK Dutta… - Polymer …, 2011 - Wiley Online Library
… -(sebacic acid)] (p(OCS)), synthesised from 1,8-octanediol, citric acid and sebacic acid in a … by varying the initial citric acid/sebacic acid concentration in polyesterification. These tunable …
Number of citations: 42 onlinelibrary.wiley.com
A Shikanov, AJ Domb - Biomacromolecules, 2006 - ACS Publications
… ) based on sebacic acid and ricinoleic … sebacic acid-co-ricinoleic acid), designated as p(SA:RA), was prepared as previously described. Polymers having different ratios of sebacic acid …
Number of citations: 79 pubs.acs.org
A Shikanov, B Vaisman, MY Krasko… - … Research Part A: An …, 2004 - Wiley Online Library
Polyesteranhydrides synthesized by the transesterification of ricinoleic acid and sebacic acid followed by anhydride polymerization were examined as potential controlled delivery …
Number of citations: 90 onlinelibrary.wiley.com
HB Xu, ZB Zhou, KX Huang, T Lei, T Zhang, ZL Liu - Polymer Bulletin, 2001 - Springer
… , sebacic acid and dimer acid were converted to the corresponding prepolymer (1) and (2) (Fig. 1) by reacting with acetic anhydride. Poly (dimer acid-sebacic acid) … and sebacic acid …
Number of citations: 21 link.springer.com
JW Hill, WH Carothers - Journal of the American Chemical Society, 1932 - ACS Publications
… phenyl esters of sebacic acid. We prepared the «-anhydride by heating sebacic acid with excess acetic anhydride, distilling off the volatile material,and precipitating a benzene solution …
Number of citations: 140 pubs.acs.org
S Gouin, XX Zhu, S Lehnert - Macromolecules, 2000 - ACS Publications
… have been prepared by polycondensation from a dimer of one of the natural bile acid, lithocholic acid, and by copolymerizing the bile acid dimer with different amounts of sebacic acid (…
Number of citations: 89 pubs.acs.org
JD Morrison, JM Robertson - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… X-ray investigation of the structure of sebacic acid. Our measurements lead to the rather … for over 16% of the total scattering matter in sebacic acid. At low angles of reflection this effect …
Number of citations: 18 pubs.rsc.org
J Kim, KW Lee, TE Hefferan, BL Currier… - …, 2008 - ACS Publications
… that the addition of hydrophobic sebacic acid into a nonbiodegradable hydrogel makes it biodegradable by hydrolysis of ester bond between PEG and sebacic acid as well as improves …
Number of citations: 156 pubs.acs.org

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